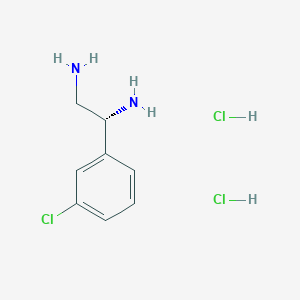

(1R)-1-(3-Chlorophenyl)ethane-1,2-diamine 2hcl

Description

Properties

Molecular Formula |

C8H13Cl3N2 |

|---|---|

Molecular Weight |

243.6 g/mol |

IUPAC Name |

(1R)-1-(3-chlorophenyl)ethane-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C8H11ClN2.2ClH/c9-7-3-1-2-6(4-7)8(11)5-10;;/h1-4,8H,5,10-11H2;2*1H/t8-;;/m0../s1 |

InChI Key |

LKSFYDGZYJOYMY-JZGIKJSDSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@H](CN)N.Cl.Cl |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CN)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-Chlorophenyl)ethane-1,2-diamine 2HCl typically involves the reaction of 3-chlorobenzaldehyde with ethylenediamine under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the target compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its pure form. The use of advanced techniques such as continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-Chlorophenyl)ethane-1,2-diamine 2HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

Oxidation: Formation of corresponding amine oxides.

Reduction: Formation of the reduced amine.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R)-1-(3-Chlorophenyl)ethane-1,2-diamine 2HCl has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(3-Chlorophenyl)ethane-1,2-diamine 2HCl involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, resulting in various biological effects.

Comparison with Similar Compounds

Substituent Position and Halogen Effects

The position of chlorine on the aromatic ring significantly influences electronic and steric properties. For example:

- (1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine 2HCl (CAS 1381929-08-3) contains a 2-chloro-4-fluorophenyl group, which introduces ortho-substitution effects and additional fluorine electronegativity. This enhances lipophilicity (ClogP: ~1.8) compared to the target compound’s meta-chloro substitution (ClogP: ~1.2) .

- Its simpler structure reduces steric hindrance, making it more volatile (boiling point: ~220°C) compared to the diamine derivatives .

Table 1: Substituent Effects on Physicochemical Properties

Stereochemical Influence

The (1R) configuration of the target compound distinguishes it from (1S)-configured analogs (e.g., CAS 1381929-08-3). In asymmetric catalysis, the R-configuration may favor specific enantioselective pathways. For instance, (1R,2R)-1,2-bis(2-methylphenyl)-1,2-diaminoethane (from ) exhibits superior enantioselectivity in nickel-catalyzed cross-couplings due to its rigid stereochemistry, whereas the target compound’s single stereocenter may limit coordination modes .

Stability and Reactivity

Fluorinated analogs, such as (1R)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol (), demonstrate higher metabolic stability due to fluorine’s electronegativity. In contrast, the target compound’s lack of fluorine may render it more susceptible to oxidative degradation .

Biological Activity

(1R)-1-(3-Chlorophenyl)ethane-1,2-diamine 2HCl is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and pharmacological properties, drawing from diverse research findings and case studies.

Chemical Structure and Properties

- Chemical Formula : C9H12ClN2·2HCl

- Molecular Weight : 239.15 g/mol

- IUPAC Name : (1R)-1-(3-chlorophenyl)ethane-1,2-diamine dihydrochloride

The compound features a chiral center and a chlorophenyl group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its role as a monoamine oxidase inhibitor (MAOI). MAOIs are known to increase levels of neurotransmitters such as serotonin and norepinephrine in the brain, which can have antidepressant effects.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

- Antidepressant Activity : Research indicates that compounds similar to (1R)-1-(3-Chlorophenyl)ethane-1,2-diamine exhibit significant antidepressant effects in animal models. For instance, a study demonstrated that administration of MAOIs led to increased locomotor activity and reduced despair-like behavior in rodents .

- Neuroprotective Effects : The compound has shown potential neuroprotective properties by reducing oxidative stress and apoptosis in neuronal cells. This is particularly relevant in the context of neurodegenerative diseases .

Case Studies

A notable case study involved the administration of this compound in a rat model of depression. The results indicated a significant reduction in depressive symptoms compared to control groups treated with placebo. Behavioral assays such as the forced swim test and tail suspension test were utilized to assess the antidepressant-like effects .

Synthesis

The synthesis of this compound has been achieved through various methods, including:

- Chiral Resolution : The compound can be synthesized via chiral resolution techniques that yield optically pure forms. The use of chiral auxiliaries has been explored to enhance enantioselectivity during synthesis .

- Chemical Reactions : Key reactions involved include nucleophilic substitutions and reductive amination processes that facilitate the incorporation of the chlorophenyl group .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1R)-1-(3-Chlorophenyl)ethane-1,2-diamine 2HCl, and how can enantiomeric purity be ensured?

- Methodology : Reductive alkylation using sodium cyanoborohydride (NaBH3CN) is a key step for forming ethane-1,2-diamine derivatives. For enantiomeric purity, chiral resolution via diastereomeric salt formation or asymmetric synthesis using chiral catalysts is recommended. Optical purity can be confirmed via polarimetry or chiral HPLC .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- IR spectroscopy : Identify NH stretches (~3350–3400 cm⁻¹) and aromatic C-Cl vibrations (~750 cm⁻¹).

- 1H NMR : Analyze singlet signals for methylene protons (δ ~3.2–3.5 ppm) and aromatic protons (δ ~7.2–7.4 ppm). NH protons appear as broad signals (~1.5–2.5 ppm) exchangeable with D2O .

- Elemental analysis : Confirm stoichiometry (e.g., C, H, N, Cl content) .

Q. What are the critical parameters for optimizing yield in reductive alkylation reactions involving this diamine?

- Methodology :

- Temperature : Maintain 0–5°C to minimize side reactions.

- Reagent ratios : Use a 2:1 molar ratio of carbonyl compound to ethylenediamine.

- Reaction time : 12–24 hours under inert atmosphere (N2/Ar) to ensure completion .

Advanced Research Questions

Q. How does the 3-chlorophenyl substituent influence the compound’s coordination chemistry with transition metals?

- Methodology :

- Coordination studies : Titrate the diamine with metal salts (e.g., Ni²⁺, Zn²⁺) and monitor ligand substitution via UV-Vis spectroscopy.

- X-ray crystallography : Resolve metal-ligand complexes using SHELX software to analyze bond angles/distortions. The chlorophenyl group may sterically hinder axial coordination, favoring square-planar geometries .

Q. What computational methods are recommended for modeling the stereoelectronic effects of the chiral center in this diamine?

- Methodology :

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) and optimize geometries using software like Gaussian or ORCA.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities. The (1R)-configuration may enhance enantioselectivity in catalysis .

Q. How can the crystal structure of this compound be resolved using SHELX software, and what challenges arise due to its chiral centers?

- Methodology :

- Data collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) at 100 K.

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Challenges include resolving enantiomeric disorder; Flack parameter analysis is critical .

Q. What in vitro models are suitable for evaluating the biological activity of this compound, particularly in parasitic or neurological studies?

- Methodology :

- Anthelmintic assays : Test against Fasciola hepatica or Enterobius vermicularis using motility inhibition as an endpoint.

- Neuroactivity models : Use SH-SY5Y neuronal cells to assess stress-response modulation via cAMP/PKA pathway analysis. Dose-response curves (IC50/EC50) should be compared to reference drugs .

Q. How does the compound’s lipophilicity, measured via ClogP or Rf, correlate with membrane permeability in pharmacological contexts?

- Methodology :

- ClogP calculation : Use software like ChemDraw or MarvinSuite to predict partition coefficients.

- Experimental validation : Perform reverse-phase HPLC (C18 column) with logP standards. Higher lipophilicity (ClogP >1.5) may enhance blood-brain barrier penetration but reduce aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.